

A Comparative Guide to 1-Phenazinecarboxylic Acid Production Across Microbial Strains

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Phenazinecarboxylic acid

Cat. No.: B122993

[Get Quote](#)

For researchers and professionals in drug development and agricultural science, the efficient production of **1-Phenazinecarboxylic acid** (PCA), a potent broad-spectrum antibiotic and biocontrol agent, is of paramount interest. This guide provides a comparative analysis of PCA production across various wild-type and genetically engineered microbial strains, supported by experimental data from peer-reviewed studies. We delve into the production capabilities of different species, primarily focusing on *Pseudomonas* and *Streptomyces*, and present the data in a clear, comparative format.

Quantitative Production of 1-Phenazinecarboxylic Acid

The following table summarizes the production of PCA in different microbial strains as reported in the literature. The data highlights the significant variability in production titers, influenced by the species, genetic modifications, and fermentation strategies.

Strain	Description	PCA Titer (mg/L)	Reference
Pseudomonas chlororaphis Lzh-T5	Wild-type strain found in the rhizosphere of tomatoes.	230	[1] [2]
Pseudomonas chlororaphis Lzh-T5 (Engineered)	Genetically engineered with restored phzF, knocked-out phzO and negative regulators, and enhanced shikimate pathway.	10,653	[1] [2]
Pseudomonas sp. M18GQ/pME6032Phz	A gacA and qscR double gene inactivated mutant harboring a plasmid for phz gene cluster overexpression.	6,365	[3]
Pseudomonas sp. M18GQ	A gacA and qscR double gene inactivated mutant.	4,032.2	
Pseudomonas sp. M18G	A gacA chromosomal-inactivated mutant.	2,597	
Pseudomonas sp. M-18Q	A qscR chromosomal inactivated mutant.	1,240	
Pseudomonas chlororaphis	Production under optimized minimal medium conditions.	1,073.5	
Streptomyces sp.	Chassis strain engineered for phenazine-1,6-dicarboxylic acid (PDC) production, a	1,165.8	

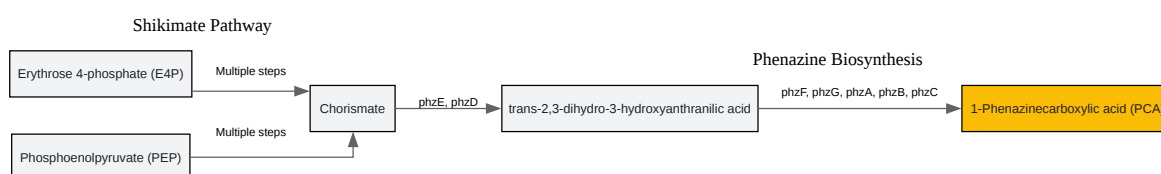
precursor to other
phenazines.

Pseudomonas aeruginosa	An opportunistic pathogen also capable of PCA production.	Not specified in comparative studies
---------------------------	--	---

Streptomyces kebangsaanensis	An endophytic actinomycete that produces PCA.	Not specified in comparative studies
---------------------------------	---	---

Biosynthetic Pathway of 1-Phenazinecarboxylic Acid

The production of PCA in *Pseudomonas* species originates from the shikimate pathway. The key steps involve the conversion of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, which is a crucial branch-point intermediate. The phenazine biosynthesis-specific pathway then proceeds through the action of enzymes encoded by the *phz* gene cluster (*phz*ABCDEFGF).



[Click to download full resolution via product page](#)

Biosynthesis of **1-Phenazinecarboxylic acid**.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the cultivation of high-yield strains and the quantification of PCA.

Culture Media and Fermentation Conditions

For high-density fermentation and enhanced PCA production, researchers have optimized various media compositions. A common strategy involves a two-stage process with an initial seed culture followed by a larger-scale fermentation.

- **Seed Culture:** Strains are typically grown in a nutrient-rich medium like Luria-Bertani (LB) or King's B medium to generate sufficient biomass. Incubation is usually carried out at 28-37°C with shaking.
- **Fermentation Medium:** For large-scale production, a more defined or optimized medium is used. For instance, the optimized medium for *Pseudomonas* sp. M18GQ/pME6032Phz, which yielded 6,365 mg/L of PCA, consisted of (per liter): 65.02 g soybean meal, 15.36 g corn steep liquor, 12 g glucose, and 21.70 ml ethanol, supplemented with 1 g MgSO₄. Fermentation is often conducted in bioreactors where parameters like pH, temperature, and dissolved oxygen can be controlled. For example, in the fed-batch cultivation of an engineered *P. chlororaphis* Lzh-T5, a DO-stat feeding strategy was employed to maintain optimal conditions for PCA production.

Extraction and Quantification of 1-Phenazinecarboxylic Acid

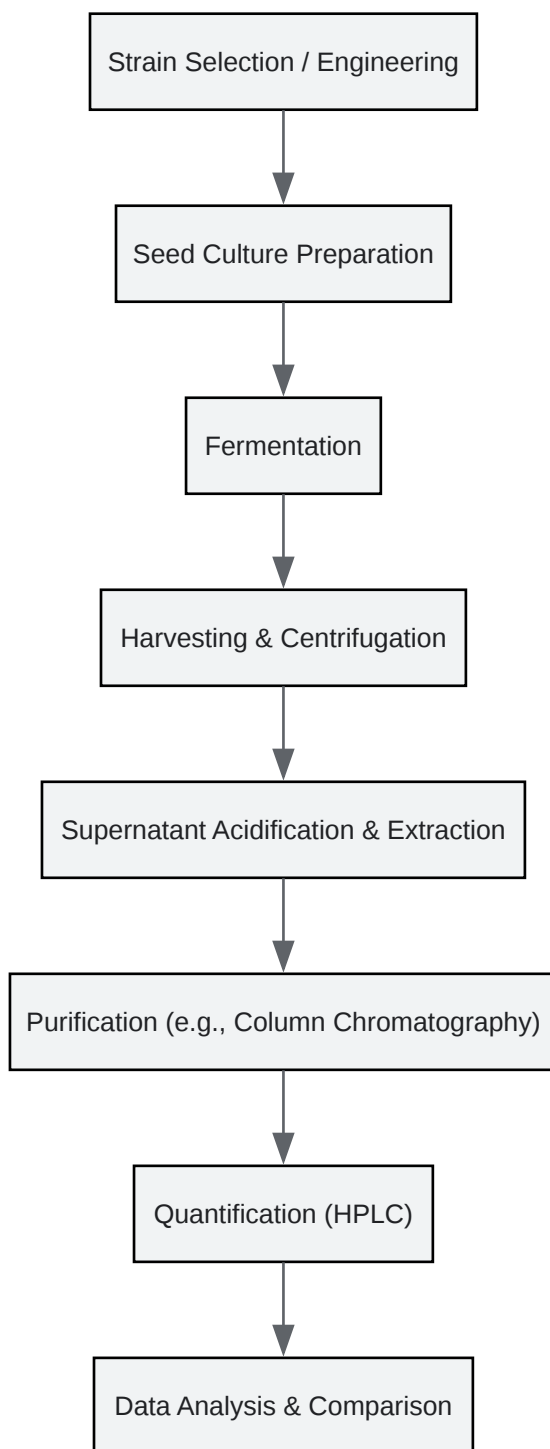
The quantification of PCA from the fermentation broth is a critical step for benchmarking production.

- **Extraction:** The fermentation broth is first centrifuged to remove bacterial cells. The resulting supernatant is then acidified (e.g., with HCl) to precipitate the PCA. The precipitate is subsequently extracted using an organic solvent such as ethyl acetate or dichloromethane.
- **Purification and Quantification:** The extracted PCA is often purified using techniques like silica gel column chromatography. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC). The HPLC system is equipped with a C18

column and a UV detector. The mobile phase is usually a mixture of methanol and water (with a small amount of acid, like formic acid, to ensure PCA is in its protonated form). The concentration of PCA is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of pure PCA.

Experimental Workflow

The general workflow for benchmarking PCA production involves several key stages, from strain selection and cultivation to extraction and analysis.



[Click to download full resolution via product page](#)

General workflow for PCA production benchmarking.

Conclusion

The production of **1-Phenazinecarboxylic acid** can be significantly enhanced through a combination of strain selection, genetic engineering, and optimization of fermentation conditions. As the data indicates, engineered strains of *Pseudomonas* show remarkable potential for high-titer PCA production. The methodologies outlined in this guide provide a foundation for researchers to benchmark their strains and processes, ultimately contributing to the development of more efficient and scalable production of this valuable bioactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in *Pseudomonas chlororaphis* Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Optimization of phenazine-1-carboxylic acid production by a gacA/qscR-inactivated *Pseudomonas* sp. M18GQ harboring pME6032Phz using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to 1-Phenazinecarboxylic Acid Production Across Microbial Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122993#benchmarking-1-phenazinecarboxylic-acid-production-across-different-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com